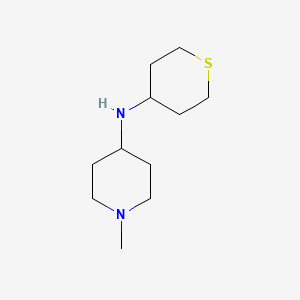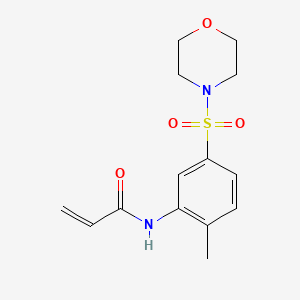
N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide, also known as NSC745887, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide involves the inhibition of various enzymes and ion channels in the body. Specifically, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. In addition, N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been shown to modulate the activity of ion channels in the brain, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. In addition, this compound has been shown to modulate the activity of ion channels in the brain, which can affect neuronal excitability and synaptic transmission. Finally, N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been shown to modulate the immune response, which can affect the body's ability to fight off infections and diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide is its ability to inhibit the growth of cancer cells and induce apoptosis, making it a valuable tool for cancer research. In addition, this compound has been shown to modulate the activity of ion channels in the brain, making it a valuable tool for studying neurological disorders. However, one limitation of N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide. One direction is the development of more potent and selective inhibitors of carbonic anhydrase, which could have potential therapeutic applications in the treatment of diseases such as glaucoma and epilepsy. Another direction is the study of the effects of N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide on the immune system, which could lead to the development of new immunotherapies for cancer and other diseases. Finally, the study of N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide's effects on ion channels in the brain could lead to a better understanding of the mechanisms underlying neurological disorders such as epilepsy and Alzheimer's disease.
Métodos De Síntesis
The synthesis of N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide involves a multi-step process that includes the reaction of 4-chlorobenzenesulfonyl chloride with morpholine, followed by the reaction of the resulting product with 2-methyl-3-aminopropenoic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been studied for its potential use in various scientific research applications, including cancer research, neurobiology, and immunology. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been shown to modulate the activity of ion channels in the brain, making it a valuable tool for studying the mechanisms of neurological disorders. Finally, N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been shown to modulate the immune response, making it a potential candidate for immunotherapy.
Propiedades
IUPAC Name |
N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-3-14(17)15-13-10-12(5-4-11(13)2)21(18,19)16-6-8-20-9-7-16/h3-5,10H,1,6-9H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJACPBTOIUWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(4-ethyl-5-methylthiophene-2-carbonyl)amino]-4-methylpentanoate](/img/structure/B7541572.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B7541578.png)
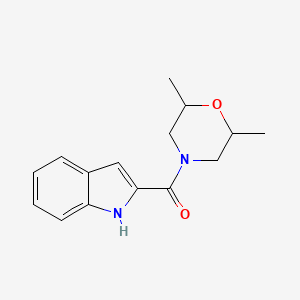
![methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate](/img/structure/B7541590.png)
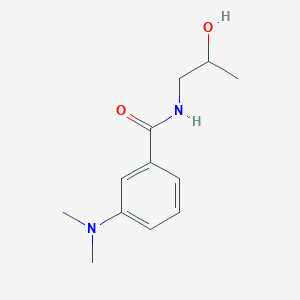
![methyl 2-[[(E)-3-(3-bromophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541608.png)
![N-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B7541612.png)
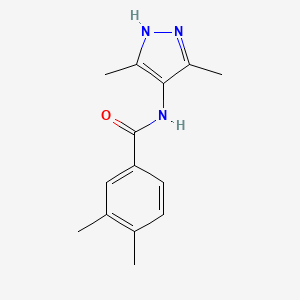



![N-[1-(furan-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B7541642.png)
